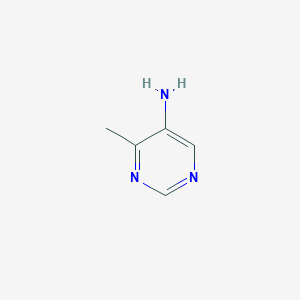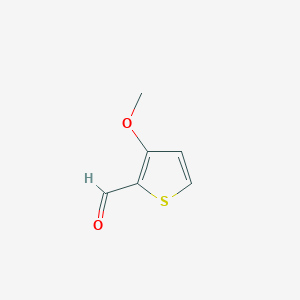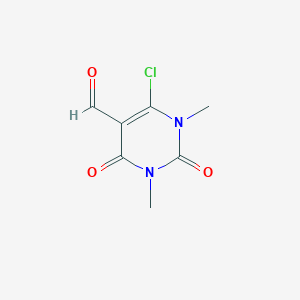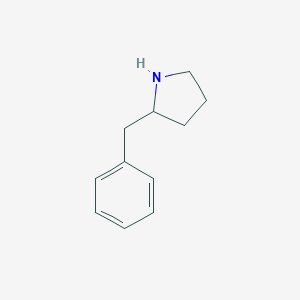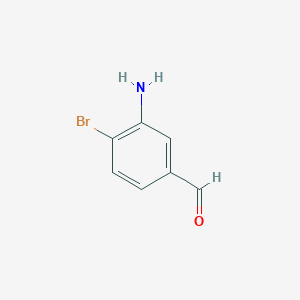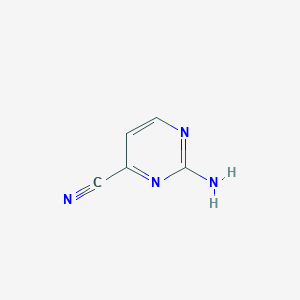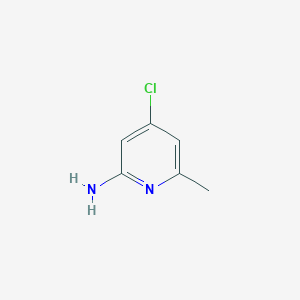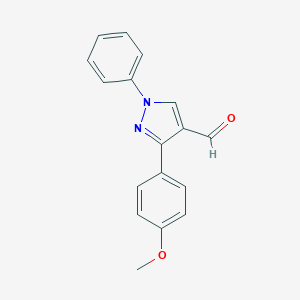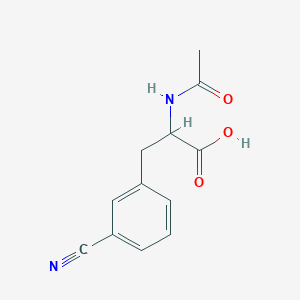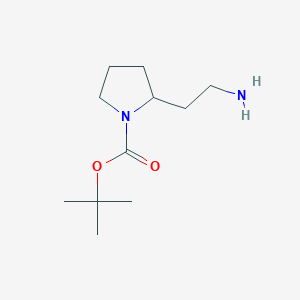![molecular formula C19H17NO B112589 4-[4-(Benzyloxy)phenyl]aniline CAS No. 400748-40-5](/img/structure/B112589.png)
4-[4-(Benzyloxy)phenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Benzyloxy)phenyl]aniline, also known as 4’-benzyloxy-[1,1’-biphenyl]-4-amine, is an organic compound with the molecular formula C19H17NO. It is characterized by the presence of a benzyloxy group attached to a biphenyl structure, which in turn is connected to an aniline moiety.
Aplicaciones Científicas De Investigación
4-[4-(Benzyloxy)phenyl]aniline has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor binding assays, contributing to the understanding of biological pathways and mechanisms.
Mecanismo De Acción
Target of Action
It is known that similar compounds have been evaluated for anti-inflammatory and antioxidant activities .
Mode of Action
Related compounds have shown to exhibit anti-inflammatory effects, possibly through the inhibition of key enzymes in the prostaglandin biosynthesis from arachidonic acid .
Biochemical Pathways
Related compounds have been associated with the prostaglandin biosynthesis pathway .
Result of Action
Related compounds have shown to exhibit anti-inflammatory effects and low cytotoxicity against human lung cells .
Safety and Hazards
Métodos De Preparación
The synthesis of 4-[4-(Benzyloxy)phenyl]aniline typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Benzyloxy Reaction: Another method involves the benzyloxy reaction, where aniline is reacted with benzyl chloride in the presence of a base to form the benzyloxy derivative.
Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
4-[4-(Benzyloxy)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
4-[4-(Benzyloxy)phenyl]aniline can be compared with similar compounds such as:
4-(Benzyloxy)aniline: This compound lacks the biphenyl structure, making it less complex and potentially less versatile in certain applications.
4-Aminophenyl benzyl ether: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its biphenyl structure combined with the benzyloxy and aniline moieties, providing a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
4-(4-phenylmethoxyphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZZUUJDMBZMHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390798 |
Source


|
| Record name | 4-[4-(Benzyloxy)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400748-40-5 |
Source


|
| Record name | 4-[4-(Benzyloxy)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
